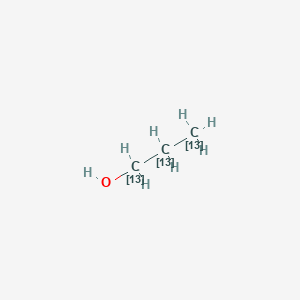
1-Propanol-13C3
Descripción general
Descripción
1-Propanol-13C3 is a stable isotopic labeled compound commonly used in scientific experiments. It is a clear, colorless liquid that is soluble in water and has a distinctive alcohol-like odor. The linear formula of 1-Propanol-13C3 is 13CH313CH213CH2OH .
Molecular Structure Analysis
The molecular structure of 1-Propanol-13C3 is represented by the linear formula 13CH313CH213CH2OH . The molecule consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom . The carbon atoms are labeled with the isotope 13C, which is used in scientific experiments for tracing and other purposes.
Physical And Chemical Properties Analysis
1-Propanol-13C3 is a clear, colorless liquid that is soluble in water. It has a boiling point of 97 °C and a melting point of -127 °C . The density of 1-Propanol-13C3 is 0.843 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Biochemistry: Metabolic Pathway Analysis
1-Propanol-13C3: is utilized in stable isotope resolved metabolomics (SIRM) to study metabolic pathways . By tracing the incorporation of the 13C label into various metabolites, researchers can elucidate the dynamic biochemical landscape of microbiome-host interactions. This application is particularly significant in understanding how gut microbiota-derived metabolites modulate host health.
Material Science: Hydrate Formation Studies
In material science, 1-Propanol-13C3 aids in the investigation of clathrate hydrates . Its interactions with polar and nonpolar species in water at cryogenic temperatures provide insights into the hydrophilic and hydrophobic effects of alcohols, which is crucial for understanding and manipulating hydrate formation processes.
Chemical Synthesis: Green Chemistry
1-Propanol-13C3: plays a role in green chemistry by serving as a substrate in the catalytic oxidation of alcohols to acids . Its isotopic labeling allows for precise tracking of the transformation, contributing to the development of more sustainable and environmentally friendly chemical processes.
Chromatography: Internal Standard in Analytical Techniques
In chromatography, 1-Propanol-13C3 is used as an internal standard to ensure the accuracy and precision of analytical methods . Its stable isotopic label provides a consistent reference point for quantifying the presence of various compounds in a mixture.
Analytical Research: Isotopic Labeling Studies
Analytical research leverages 1-Propanol-13C3 for isotopic labeling studies, which are essential for the identification and quantification of complex biological samples. The 13C label enhances the detection capabilities of mass spectrometry and other analytical techniques.
Life Sciences: Tracer in Physiological Studies
In life sciences, 1-Propanol-13C3 is used as a tracer to study physiological processes . Its incorporation into biomolecules can be monitored to understand metabolic activities and the effects of various treatments on biological systems.
Safety and Hazards
1-Propanol-13C3 is a flammable liquid and vapor that causes serious eye damage . It may also cause drowsiness or dizziness . Safety precautions include wearing protective gloves, clothing, and eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
1-Propanol-13C3, also known as Propyl alcohol-13C3 , is a stable isotope of 1-Propanol. It is primarily used as an internal standard in various scientific research and studies It’s worth noting that as an isotope, it behaves similarly to its non-isotopic counterpart, 1-propanol, in biochemical reactions .
Mode of Action
The isotopic labeling allows for the tracking of the compound in various biochemical reactions and pathways .
Biochemical Pathways
In this pathway, the construction of an artificial 2-ketobutyrate (2 KB) biosynthetic pathway from pyruvate via citramalate, overexpression of threonine dehydratase, enhancement of threonine biosynthesis from aspartate, and deletion of the GLY1 gene that regulates a competing pathway converting threonine to glycine, can increase the production of 1-Propanol .
Pharmacokinetics
As an isotope, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to its non-isotopic counterpart, 1-propanol .
Result of Action
As an isotope, it is expected to have similar effects to its non-isotopic counterpart, 1-propanol . The use of 1-Propanol-13C3 allows for the tracking of these effects in various biochemical reactions and pathways .
Action Environment
As an isotope, it is expected to be influenced by similar environmental factors as its non-isotopic counterpart, 1-propanol .
Its primary use as an internal standard allows for the tracking of the compound in various biochemical reactions and pathways .
Propiedades
IUPAC Name |
(1,2,3-13C3)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745923 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.073 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173020-91-1 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




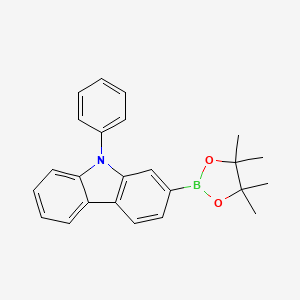
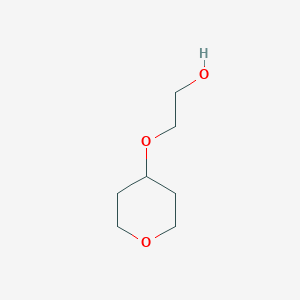

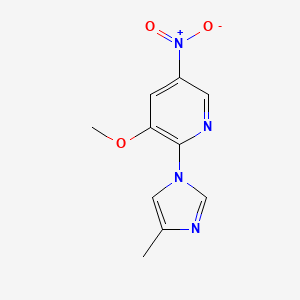

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
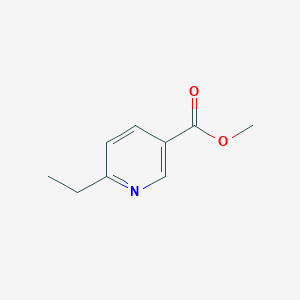
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)